molecular formula C17H16N2O4S B2878014 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-21-0

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2878014
M. Wt: 344.39
InChI Key: ZWSXKNBFQSNZKM-ZCXUNETKSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, with various substituents attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Novel Heterocyclic Compounds : A study highlighted the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested for their COX-1/COX-2 inhibitory activities, showcasing notable selectivity and potency (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antimicrobial Activity of Thiazole-Based Amides : Research on a thiazole-based heterocyclic amide revealed good antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi. This suggests potential pharmacological and medical applications, highlighting the importance of the thiazole moiety in antimicrobial efficacy (Şukriye Çakmak et al., 2022).

  • Synthesis of Furan-Benzo[b]furan Derivatives : Another study focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to benzothiazole derivatives, which were further modified through electrophilic substitution reactions. This research contributes to the development of novel compounds with potential chemical applications (А. Aleksandrov, М. М. El’chaninov, 2017).

  • Leukotriene B4 Inhibitory Activity : The preparation of benzo[b]furan derivatives and their evaluation on leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines demonstrates the therapeutic potential of these compounds. This highlights the relevance of furan derivatives in the development of cancer therapeutics (Mari Kuramoto et al., 2008).

  • EGFR Inhibitors for Cancer Therapy : A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as epidermal growth factor receptor (EGFR) inhibitors. This research provides insight into the design of new cancer therapeutic agents (Lan Zhang et al., 2017).

  • Influenza A Virus Inhibitors : Furan-carboxamide derivatives were synthesized and identified as novel inhibitors of the lethal H5N1 influenza A virus. This study presents a new scaffold for the development of anti-influenza agents, emphasizing the importance of furan derivatives in antiviral research (Yu Yongshi et al., 2017).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and biological activity. As they have been found to exhibit cytotoxic activity, they should be handled with appropriate safety precautions .

Future Directions

Future research could involve the synthesis of additional benzo[d]thiazol-2(3H)-one derivatives with different substituents, to explore their potential biological activities and develop new chemotherapeutics .

properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-4-7-19-11-9-13(21-2)14(22-3)10-15(11)24-17(19)18-16(20)12-6-5-8-23-12/h4-6,8-10H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXKNBFQSNZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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